Enantiomer-Specific Odor Quality and Sensory Threshold: (-)-Carvone vs. (+)-Carvone
A direct head-to-head sensory panel study involving 21–26 trained assessors characterized the odor of (+)-carvone as caraway-like and (-)-carvone as spearmint-like with high statistical significance (p < 0.01). The study further determined sensory detection thresholds: natural and synthetic (-)-carvone exhibited a detection threshold of approximately 6.7 ppb in water, whereas (+)-carvone demonstrated a threshold of approximately 2.7 ppb, indicating that (-)-carvone is approximately 2.5-fold less potent in terms of threshold concentration but delivers a distinctly different quality [1][2].
| Evidence Dimension | Sensory Detection Threshold and Odor Quality |
|---|---|
| Target Compound Data | Odor: Spearmint-like; Detection threshold: ~6.7 ppb in water |
| Comparator Or Baseline | (+)-Carvone; Odor: Caraway-like; Detection threshold: ~2.7 ppb in water |
| Quantified Difference | Qualitative: divergent odor descriptors (spearmint vs. caraway); Quantitative: (-)-carvone threshold is ~2.5x higher than (+)-carvone |
| Conditions | Sensory panel evaluation with 21–26 participants; thresholds determined in water via standard dilution-to-threshold methods |
Why This Matters
For flavor and fragrance procurement, this difference dictates product selection: spearmint flavorings require (-)-carvone with high enantiomeric purity; any contamination with (+)-carvone or use of racemic carvone introduces undesirable caraway notes.
- [1] Russell, G. F., & Hills, J. I. (1971). Odor differences between enantiomeric isomers. Science, 172(3987), 1043-1044. View Source
- [2] Leitereg, T. J., Guadagni, D. G., Harris, J., Mon, T. R., & Teranishi, R. (1971). Chemical and sensory data supporting the difference between the odors of the enantiomeric carvones. Journal of Agricultural and Food Chemistry, 19(4), 785-787. View Source
